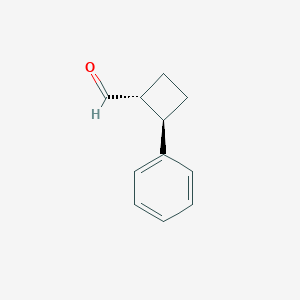
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde, also known as PCC, is a versatile organic compound that has gained significant attention in the field of organic chemistry due to its unique chemical properties. PCC is a chiral cyclobutane derivative that can be synthesized through various methods. It has been widely used in scientific research for its ability to act as an oxidizing agent, reducing agent, and catalyst in various chemical reactions.
Wirkmechanismus
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde acts as an oxidizing agent by transferring oxygen to the substrate, resulting in the formation of a carbonyl group. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde acts as a reducing agent by transferring hydrogen to the substrate, resulting in the formation of a hydroxyl group. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde acts as a catalyst by facilitating the reaction between the substrate and the reagent, resulting in the formation of the desired product.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde. However, studies have shown that (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can induce oxidative stress in cells, leading to cell death. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has also been shown to have antiproliferative effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde in lab experiments is its ability to act as an oxidizing agent, reducing agent, and catalyst in various chemical reactions. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde is also relatively easy to synthesize and handle in the laboratory. However, (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has some limitations, including its sensitivity to moisture and air, which can affect its stability and reactivity. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can also be expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the use of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde in scientific research. One potential area of research is the development of new synthetic methods using (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde as a reagent. Another potential area of research is the use of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde in the synthesis of new chiral compounds. Additionally, (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde could be used in the preparation of new natural products with potential pharmaceutical applications. Finally, further research is needed to understand the biochemical and physiological effects of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde and its potential applications in medicine.
Synthesemethoden
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can be synthesized through various methods, including the oxidation of (1R,2R)-2-Phenylcyclobutane-1-carboxylic acid using various oxidizing agents, such as Jones reagent, potassium permanganate, and sodium hypochlorite. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can also be synthesized through the reduction of (1R,2R)-2-Phenylcyclobutanone using sodium borohydride or lithium aluminum hydride. The resulting product is a white crystalline solid with a melting point of 75-77°C.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has been widely used in scientific research for its ability to act as an oxidizing agent, reducing agent, and catalyst in various chemical reactions. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has been used in the synthesis of various organic compounds, including alcohols, ketones, and acids. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has also been used in the preparation of chiral compounds, such as chiral sulfoxides and chiral epoxides. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has been used as a reagent in the synthesis of various natural products, including steroids, alkaloids, and terpenoids.
Eigenschaften
CAS-Nummer |
176172-03-5 |
|---|---|
Produktname |
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde |
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(1R,2R)-2-phenylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t10-,11-/m0/s1 |
InChI-Schlüssel |
PSDJDWYRXCICBF-QWRGUYRKSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H]1C=O)C2=CC=CC=C2 |
SMILES |
C1CC(C1C=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC(C1C=O)C2=CC=CC=C2 |
Synonyme |
Cyclobutanecarboxaldehyde, 2-phenyl-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




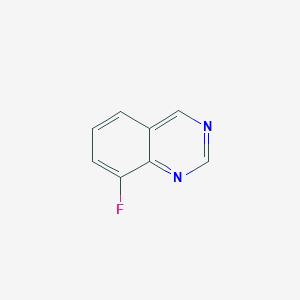


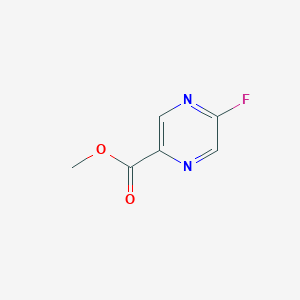
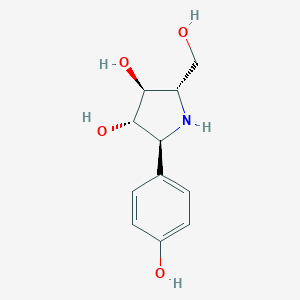


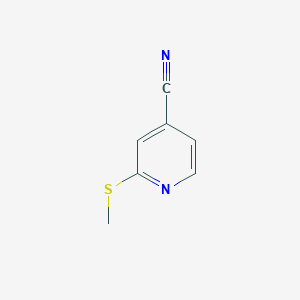
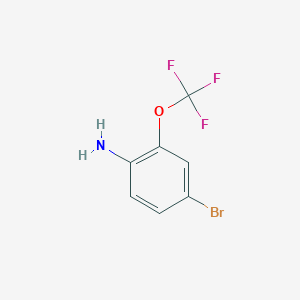
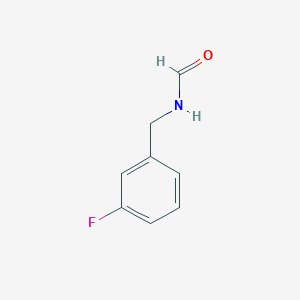
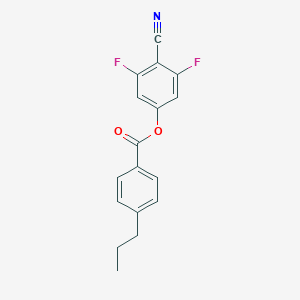
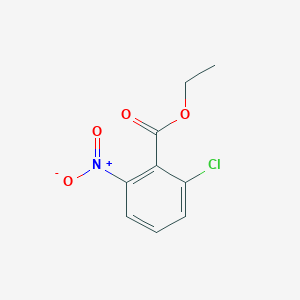
![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)